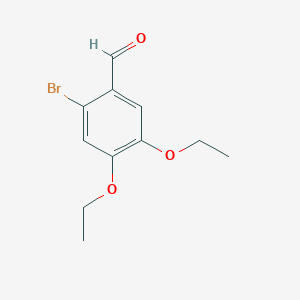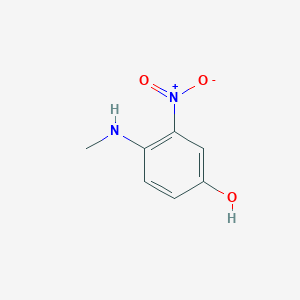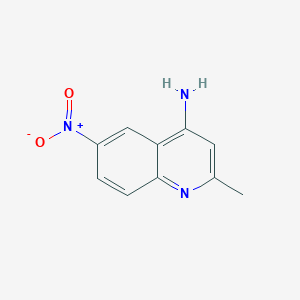![molecular formula C10H13NO4S B185068 Ethyl 3-[(methylsulfonyl)amino]benzoate CAS No. 93884-11-8](/img/structure/B185068.png)
Ethyl 3-[(methylsulfonyl)amino]benzoate
概要
説明
Ethyl 3-[(methylsulfonyl)amino]benzoate is a chemical compound with the molecular formula C10H13NO4S . It has a molecular weight of 243.28 . This compound is also known by its synonyms: Benzoic acid, 3-[(methylsulfonyl)amino]-, ethyl ester .
Molecular Structure Analysis
The molecular structure of this compound consists of an ethyl ester group attached to a benzoate core, which is further substituted with a methylsulfonyl amino group .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available in the searched resources, esters in general can undergo several types of reactions. These include hydrolysis under acidic or basic conditions, reactions with organometallic compounds to form tertiary alcohols, and trans-esterification reactions to form different esters .Physical And Chemical Properties Analysis
This compound has a molecular weight of 243.28 . Additional physical and chemical properties such as melting point, boiling point, and density are not available in the searched resources.科学的研究の応用
Pharmacological Characterization
Ethyl 3-[(methylsulfonyl)amino]benzoate derivatives have been explored for their pharmacological properties. For instance, a study characterized Ethyl-4-{trans-4-[((2S)-2-hydroxy-3-{4-hydroxy-3[(methylsulfonyl)amino]-phenoxy}propyl) amino]cyclohexyl}benzoate hydrochloride (SAR150640) as a potent and selective β3-adrenoceptor agonist for the treatment of preterm labor, showing promise in inhibiting uterine contractions without significant effects on heart rate or blood pressure (Croci et al., 2007).
Supramolecular Structures
Research into the molecular structures of this compound derivatives has revealed insights into their supramolecular arrangements. For example, studies have shown how hydrogen bonding can organize these molecules into complex structures, potentially impacting their physical properties and reactivity (Portilla et al., 2007).
Synthesis Techniques
Innovations in synthesis techniques for this compound and its analogs have been reported, such as optimizing the synthesis technology using hydrazine hydrate reduction methods for high yield and stability, applicable for industrial production (Fang Qiao-yun, 2012).
Biodegradation Studies
Environmental studies have focused on the biodegradation of chemicals structurally similar to this compound. For instance, research on chlorimuron-ethyl degradation by Rhodococcus sp. outlines methods for improving biodegradation efficiency, indicating a broader interest in the environmental impact and degradation pathways of such compounds (Li et al., 2016).
Nonlinear Optical Properties
Explorations into the optical properties of this compound derivatives have demonstrated their potential in nonlinear optics, with studies identifying compounds that exhibit significant nonlinear refractive indices and optical limiting properties, suggesting applications in optical technologies (Abdullmajed et al., 2021).
作用機序
Target of Action
The primary target of Ethyl 3-[(methylsulfonyl)amino]benzoate is the voltage-dependent Na±channels . These channels play a crucial role in generating and propagating action potentials in neurons and muscle cells, which are essential for the transmission of signals in the nervous system.
Mode of Action
This compound interacts with its target by blocking the voltage-dependent Na±channels . This blocking action prevents the generation of action potentials, thereby inhibiting the transmission of signals in the nervous system .
Biochemical Pathways
By blocking the voltage-dependent Na±channels, this compound affects the neuronal signaling pathway . The downstream effects include the inhibition of signal transmission, leading to a state of anesthesia or sedation .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of neuronal signal transmission . This results in a state of anesthesia or sedation, making it commonly used for anesthetizing and sedating fish .
特性
IUPAC Name |
ethyl 3-(methanesulfonamido)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-3-15-10(12)8-5-4-6-9(7-8)11-16(2,13)14/h4-7,11H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQODBAJDFZPKSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10349992 | |
| Record name | ethyl 3-[(methylsulfonyl)amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10349992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
93884-11-8 | |
| Record name | ethyl 3-[(methylsulfonyl)amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10349992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![7-(4-morpholinyl)-2-phenylpyrimido[4,5-d]pyrimidin-4(3H)-one](/img/structure/B185007.png)
![5-chloroisoxazolo[5,4-b]pyridin-3(2H)-one](/img/structure/B185012.png)
